benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate is a heterocyclic compound with the molecular formula C14H15N3O4. This compound is part of the spiro hydantoin family, known for its unique structural features and potential biological activities . The compound is characterized by a spirocyclic framework, which includes a triazaspiro nonane core fused with a dioxo group and a benzyl ester moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One efficient method involves the reaction of hydantoin derivatives with benzyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired spiro compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl groups replacing the dioxo groups.
Substitution: Substituted derivatives with nucleophiles replacing the benzyl group.
Scientific Research Applications
Benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of protein arginine deiminase, the compound binds to the enzyme’s active site, preventing the conversion of arginine residues to citrulline . This inhibition can modulate various cellular processes, including gene expression and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: A structurally similar compound with a different substitution pattern.
Spiro hydantoins: Compounds with a spirocyclic hydantoin core, known for their biological activities.
Uniqueness
Benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl ester moiety enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
IUPAC Name |
benzyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c18-11-14(16-12(19)15-11)6-7-17(9-14)13(20)21-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,15,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYOOVPEOFHGHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12C(=O)NC(=O)N2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.